molecular formula C3H7ClO2S B154433 1-Propanesulfonyl chloride CAS No. 10147-36-1

1-Propanesulfonyl chloride

Cat. No.: B154433
CAS No.: 10147-36-1
M. Wt: 142.61 g/mol
InChI Key: KPBSJEBFALFJTO-UHFFFAOYSA-N
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Description

1-Propanesulfonyl chloride is an organosulfur compound with the molecular formula C₃H₇ClO₂S . It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity, particularly in the formation of sulfonamides and sulfonate esters.

Mechanism of Action

Target of Action

1-Propanesulfonyl chloride (PsCl) is a reagent used in organic synthesis, particularly in the formation of sulfonate esters . Its primary targets are hydroxy groups, such as those found in alcohols . These groups play a crucial role in various biochemical reactions, serving as nucleophiles that can react with electrophiles like PsCl.

Mode of Action

PsCl interacts with its targets through a process known as sulfonylation . In this reaction, the sulfur atom of PsCl forms a bond with the oxygen atom of the hydroxy group, resulting in the formation of a sulfonate ester . This reaction can be catalyzed by bases such as triethylamine or DIPEA .

Biochemical Pathways

The sulfonylation of hydroxy groups by PsCl can affect various biochemical pathways. For instance, it can be used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . These ionic liquids have numerous applications in green chemistry due to their unique properties, such as low volatility and high thermal stability .

Pharmacokinetics

For instance, it is a liquid at room temperature with a density of 1.267 g/mL at 25 °C . It has a boiling point of 78-79 °C/15 mmHg , indicating that it can be easily evaporated under reduced pressure. These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of PsCl’s action is the formation of sulfonate esters . These compounds have various applications in organic synthesis. For instance, they can serve as protecting groups for alcohols, preventing them from reacting in subsequent steps of a synthesis .

Action Environment

The action of PsCl can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas at 2-8°C . Moreover, its reactivity can be affected by the presence of bases, which can catalyze the sulfonylation reaction . Finally, it should be noted that PsCl is combustible and corrosive, and it forms hazardous gases when heated , which could pose risks in certain environments.

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids , suggesting that it may interact with various enzymes, proteins, and other biomolecules in this process

Cellular Effects

Given its role in the synthesis of ionic liquids , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of propane-1-sulfonic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product:

CH₃CH₂CH₂SO₃H+SOCl₂CH₃CH₂CH₂SO₂Cl+SO₂+HCl\text{CH₃CH₂CH₂SO₃H} + \text{SOCl₂} \rightarrow \text{CH₃CH₂CH₂SO₂Cl} + \text{SO₂} + \text{HCl} CH₃CH₂CH₂SO₃H+SOCl₂→CH₃CH₂CH₂SO₂Cl+SO₂+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as microwave-assisted synthesis. For example, propane-1-sulfonic acid can be reacted with 2,4,6-trichloro-1,3,5-triazine in the presence of triethylamine under microwave irradiation to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Propanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form propane-1-sulfonic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form sulfonamides.

    Alcohols: Reacts under basic conditions to form sulfonate esters.

    Water: Hydrolysis occurs readily, especially under acidic or basic conditions.

Major Products:

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Propane-1-sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

1-Propanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of sulfonamides and sulfonate esters, which are important intermediates in organic synthesis.

    Biology: Utilized in the modification of biomolecules to study their functions and interactions.

    Medicine: Employed in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.

    Industry: Used in the production of surfactants, detergents, and other industrial chemicals.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: Similar in reactivity but has a shorter alkyl chain.

    Ethanesulfonyl Chloride: Slightly longer alkyl chain than methanesulfonyl chloride but shorter than 1-propanesulfonyl chloride.

    Cyclohexanesulfonyl Chloride: Contains a cyclohexane ring, making it bulkier and less reactive in some cases.

Uniqueness: this compound is unique due to its balance of reactivity and steric properties. Its three-carbon alkyl chain provides a moderate level of steric hindrance, making it more selective in reactions compared to shorter-chain sulfonyl chlorides like methanesulfonyl chloride. Additionally, its reactivity is higher than that of bulkier compounds like cyclohexanesulfonyl chloride, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2S/c1-2-3-7(4,5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBSJEBFALFJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064973
Record name 1-Propanesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10147-36-1
Record name Propanesulfonyl chloride
Source CAS Common Chemistry
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Record name 1-Propanesulfonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonyl chloride
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Record name 1-Propanesulfonyl chloride
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Record name Propanesulphonyl chloride
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Record name 1-PROPANESULFONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Based on the research findings, can we predict the reactivity of 1-propanesulfonyl chloride in the presence of nucleophiles like water or alcohols?

A1: The research highlights the reactivity of 2-hydroxyethanesulfonyl chloride (1a) and its tendency to undergo intramolecular cyclization to form a transient β-sultone [, ]. This reaction is driven by the presence of the hydroxyl group in close proximity to the sulfonyl chloride moiety. Considering this compound lacks this hydroxyl group, it is less likely to undergo a similar intramolecular cyclization. Instead, it would likely react with nucleophiles like water or alcohols via a direct nucleophilic substitution at the sulfonyl chloride group, yielding the corresponding sulfonic acid or sulfonate ester, respectively.

Q2: The research mentions the formation of sultones as a significant reaction pathway for hydroxyalkanesulfonyl chlorides. Could this compound be used as a precursor for synthesizing a sultone derivative? If so, how?

A2: While this compound itself wouldn't spontaneously cyclize to form a sultone due to the absence of a hydroxyl group in the appropriate position, it could theoretically be used as a precursor for synthesizing a sultone derivative. This would require a multi-step synthetic approach. One possibility is to first introduce a hydroxyl group at the 3-position of this compound. This could potentially be achieved through various synthetic methods. The resulting 3-hydroxy-1-propanesulfonyl chloride would then be poised for intramolecular cyclization to yield the corresponding 1,3-propane sultone, as demonstrated in the research [, ].

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